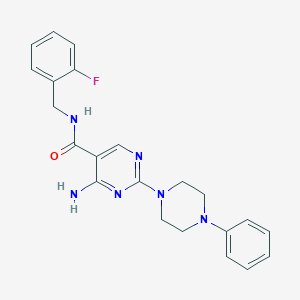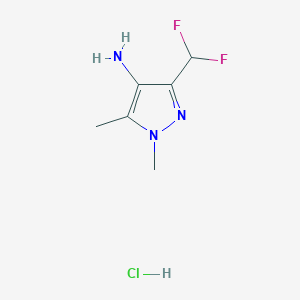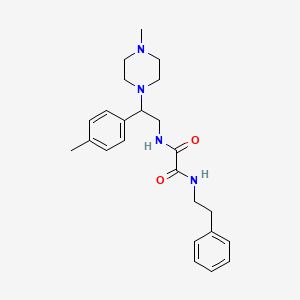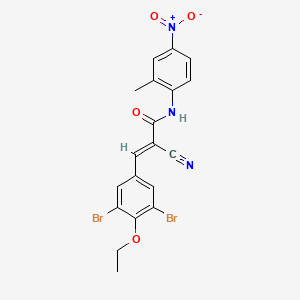
2-(7-Methoxy-1-benzofuran-3-yl)acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : A study by Lichitsky et al. (2022) describes a one-step synthesis approach for a compound similar to 2-(7-Methoxy-1-benzofuran-3-yl)acetic acid, utilizing multicomponent reactions, highlighting the compound's potential in synthetic organic chemistry (Lichitsky, Komogortsev, & Melekhina, 2022).
- Crystal Structure : Research by Gowda et al. (2015) provides insights into the crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, which is structurally similar to the compound , offering valuable data for material science and crystallography (Gowda, Gowda, Reddy, & Basanagouda, 2015).
Biological Activity and Chemical Properties
- Heterocyclic Synthesis : Patankar et al. (2000) discuss using 2-Carboxy-7-methoxy benzofuran-3-acetic acid for synthesizing various heterocycles, indicating its utility in developing compounds with potential biological activities (Patankar, Athalye, Verma, & Dalvi, 2000).
- Cytotoxic Activity : A study on benzofurans by Li et al. (2005) reveals that certain benzofuran derivatives exhibit cytotoxicity against breast cancer cell lines, suggesting possible applications in cancer research (Li, Li, Qi, Gao, & Zhang, 2005).
- Photophysical Studies : Maridevarmath et al. (2019) conducted studies on benzofuran-3-acetic acid hydrazide derivatives, exploring their photophysical properties, which could be relevant for the development of fluorescent probes and luminescence materials (Maridevarmath, Naik, Negalurmath, Basanagouda, & Malimath, 2019).
Chemical Reactions and Derivatives
- Formation of Polycyclic Compounds : Patankar et al. (2008) utilized 2-Carboxy-6-methoxybenzofuran-3-acetic acid anhydride for synthesizing novel polycyclic heteroaromatic compounds, showcasing the compound's potential in creating complex molecular structures (Patankar, Khombare, Khanwelkar, & Shet, 2008).
- Reactivity with Lead(IV) Acetate : Kurosawa et al. (1980) researched the reactions of 7-methoxy-2-phenyl-2H-1-benzopyran, a structurally related compound, with lead(IV) acetate, indicating potential avenues in organic synthesis (Kurosawa, Yamaguchi, Nagata, & Ohki, 1980).
Future Directions
Benzofuran compounds, including “2-(7-Methoxy-1-benzofuran-3-yl)acetic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the future research direction may focus on the development of benzofuran compounds as potential therapeutic agents for various diseases.
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . For instance, they may inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with the function of other cellular components.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation, immune response, oxidative stress, and viral replication, among others.
Pharmacokinetics
The compound’s molecular weight (20619 g/mol) and chemical formula (C11H10O4) suggest that it may have reasonable bioavailability .
Result of Action
Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that the compound may have a range of effects at the molecular and cellular level, potentially including inhibition of cell growth, modulation of immune response, reduction of oxidative stress, and inhibition of viral replication.
properties
IUPAC Name |
2-(7-methoxy-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-9-4-2-3-8-7(5-10(12)13)6-15-11(8)9/h2-4,6H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECIFNKYUBNXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC=C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea](/img/structure/B2479808.png)
![[3-(3-Fluoropyridin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2479809.png)


![3-methyl-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2479814.png)

![5-amino-2-[(6-chloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2479820.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide](/img/structure/B2479822.png)
![2-chloro-6-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2479823.png)
![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate](/img/structure/B2479824.png)



